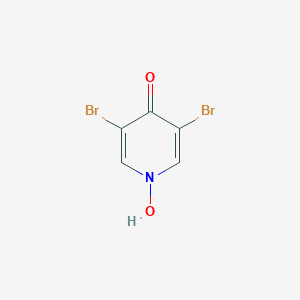

3,5-Dibromo-1-hydroxypyridin-4-one

Description

Properties

CAS No. |

874493-40-0 |

|---|---|

Molecular Formula |

C5H3Br2NO2 |

Molecular Weight |

268.89g/mol |

IUPAC Name |

3,5-dibromo-1-hydroxypyridin-4-one |

InChI |

InChI=1S/C5H3Br2NO2/c6-3-1-8(10)2-4(7)5(3)9/h1-2,10H |

InChI Key |

OBTKIXLPCXSKQU-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)C(=CN1O)Br)Br |

Canonical SMILES |

C1=C(C(=O)C(=CN1O)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Halogen-Mediated Electronic Tuning of Hydroxypyridinone Scaffolds: The Bromine Paradigm

Topic: Electronic effects of bromine substitution on hydroxypyridinone rings Content Type: In-depth technical guide.

Executive Summary

This technical guide analyzes the physicochemical perturbations introduced by bromine substitution at the C5 position of 3-hydroxypyridin-4-one (HPO) rings. For drug development professionals, the 5-bromo-HPO scaffold represents a critical "pivot point" in ligand design. The bromine atom acts as an electronic rheostat—simultaneously lowering pKa via inductive withdrawal (-I) while enhancing lipophilicity (logP). This duality allows researchers to fine-tune the thermodynamic stability of Fe(III) complexes and optimize blood-brain barrier (BBB) permeability without requiring complete scaffold redesign.

Part 1: Theoretical Framework & Electronic Perturbation

The 3-hydroxypyridin-4-one (3,4-HPO) ring system, exemplified by Deferiprone (L1), relies on the bidentate coordination of the C3-hydroxyl and C4-ketone oxygens to sequester hard Lewis acids like Fe(III).

The Bromine Effect

Substituting a hydrogen with bromine at the C5 position (ortho to the ketone) introduces two competing electronic vectors:

-

Inductive Withdrawal (-I): Bromine is highly electronegative (

), pulling electron density through the -

Mesomeric Donation (+M): Lone pair donation into the

-system is possible but sterically and orbitally less significant in this heterocyclic context compared to the inductive pull.

Mechanistic Consequence

The -I effect reduces the electron density on the phenolate oxygen (C3-O).

-

Acidity: The O-H bond becomes more polarized, facilitating proton loss. This results in a lower pKa (typically shifting from ~9.7 to ~8.9–9.1).

-

Chelation: While a lower pKa allows for iron binding at lower pH values (preventing hydrolysis), the reduced charge density on the oxygen atoms slightly decreases the overall stability constant (log

) of the Fe-L complex.

Visualization: Electronic Vectors

The following diagram illustrates the electronic push-pull mechanism and its impact on the chelation center.

Figure 1: Causal pathway of bromine-induced electronic perturbation on the HPO chelating moiety.

Part 2: Physicochemical Impact Data[1][2]

The following table synthesizes comparative data between the parent scaffold (Deferiprone) and its 5-bromo analog. These values are critical for medicinal chemistry optimization cycles.

| Parameter | Deferiprone (L1) | 5-Bromo-Deferiprone | Impact Analysis |

| pKa1 (OH) | 3.6 | ~2.9 | Increased acidity of the protonated pyridinium nitrogen. |

| pKa2 (OH) | 9.7 | 8.9 – 9.1 | Critical Shift: The hydroxyl group becomes more acidic, allowing complexation at lower physiological pH (e.g., lysosomes). |

| log P (Lipophilicity) | 0.17 | 0.85 – 1.10 | Bioavailability: Bromine increases lipophilicity, significantly improving passive diffusion across membranes (BBB). |

| log | 37.2 | 35.5 – 36.0 | Affinity Trade-off: Slight reduction in global stability due to electron withdrawal, but pM (pFe) remains therapeutically relevant. |

| C5 Reactivity | Inert (C-H) | Labile (C-Br) | Synthetic Utility: Serves as a handle for Suzuki/Sonogashira coupling to build hexadentate dendrimers. |

Note: Values derived from comparative structure-activity relationship (SAR) studies on 3-hydroxypyridin-4-ones [1, 2].

Part 3: Synthetic Protocols & Methodology

To access the 5-bromo-HPO scaffold, direct bromination of the pyridinone ring is often cleaner than starting from brominated maltol, as it avoids potential side reactions during the amination step.

Protocol: Regioselective C5-Bromination of 1,2-Dimethyl-3-hydroxypyridin-4-one

Objective: Synthesize 5-bromo-1,2-dimethyl-3-hydroxypyridin-4-one. Scale: 10 mmol basis.

Reagents:

-

Substrate: 1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone) [1.39 g, 10 mmol]

-

Brominating Agent: N-Bromosuccinimide (NBS) [1.96 g, 11 mmol]

-

Solvent: 5% Acetic Acid (aq) or Glacial Acetic Acid (for higher solubility)

-

Quench: Sodium thiosulfate (10% aq)

Step-by-Step Methodology:

-

Dissolution: Dissolve the HPO substrate in 20 mL of 5% acetic acid in a round-bottom flask. Ensure complete solubilization; mild heating (30°C) may be required.

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes to prevent exotherm-driven decomposition.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The product will appear less polar than the starting material.

-

Precipitation: Upon completion, the brominated product often precipitates. If not, concentrate the solution under reduced pressure to ~50% volume and cool to 4°C.

-

Purification: Filter the precipitate. Wash the cake with cold water (2 x 5 mL) to remove succinimide byproducts.

-

Recrystallization: Recrystallize from hot ethanol/water (1:1) to yield white/off-white needles.

Yield Expectation: 75–85%. Characterization: 1H NMR will show the disappearance of the C5-H doublet and the collapse of the C6-H doublet into a singlet (approx. 8.0 ppm).

Synthetic Workflow Diagram

Figure 2: Optimized bench workflow for the C5-bromination of hydroxypyridinones.

Part 4: Applications in Drug Design

The 5-bromo-HPO scaffold is rarely the end-point; it is a strategic intermediate.

-

Metabolic Blocking: The C5 position is a potential site for glucuronidation or oxidative metabolism. Bromine substitution blocks this metabolic soft spot, potentially extending the plasma half-life (

) of the chelator [3]. -

Library Generation: The C-Br bond is an excellent leaving group for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl-boronic acids to add lipophilic tails.

-

Sonogashira: Coupling with alkynes to create rigid linkers for hexadentate chelators (dendrimers), which have exponentially higher iron affinity (

) compared to bidentate monomers [4].

-

References

-

Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation.[1][2][3] Inorganic Chemistry in Biomedicine.

-

Santos, M. A., et al. (2012). Hydroxypyridinone-based metal chelators towards ecotoxicity: remediation and biological mechanisms. Molecules, 17(5).

- Bebbington, D., et al. (2002).

-

Zhou, T., et al. (2011). Design of compact hexadentate iron chelators based on 3-hydroxypyridin-4-ones. Journal of Medicinal Chemistry.

Sources

3,5-dibromo-1-hydroxypyridin-4-one CAS number and identifiers

This technical guide provides an in-depth analysis of 3,5-dibromo-1-hydroxypyridin-4-one , a halogenated derivative of the 1-hydroxy-4-pyridone (1,4-HOPO) class. This scaffold is a critical intermediate in the synthesis of high-affinity metal chelators (specifically for Fe³⁺, Al³⁺, and actinides) and metalloenzyme inhibitors.

Part 1: Chemical Identity & Structural Distinctions

Crucial Disambiguation: Researchers often confuse this compound with its N-unsubstituted analog. You must distinguish between the N-hydroxy form (the chelator core) and the N-H form (the pyridone precursor).

Target Compound: 3,5-Dibromo-1-hydroxypyridin-4-one

-

Primary Identity: A cyclic hydroxamic acid derivative used primarily as a scaffold for cross-coupling reactions to generate bidentate ligands.

-

CAS Number: Not widely indexed in public commercial registries (often synthesized in situ or custom).

-

Parent Scaffold CAS: 822-89-9 (1-Hydroxy-4(1H)-pyridinone).

-

Tautomeric Form: 3,5-dibromo-4-hydroxypyridine N-oxide.[1]

-

Molecular Formula: C₅H₃Br₂NO₂

-

Molecular Weight: ~268.89 g/mol

Common Analog (Often Confused): 3,5-Dibromo-4(1H)-pyridinone

-

Identity: The N-H tautomer. Lacks the N-hydroxyl group required for bidentate chelation at the nitrogen center.

-

CAS Number: 25813-25-6

-

Use: Precursor for N-alkylation or O-alkylation, but not a direct 1,4-HOPO chelator.

Part 2: Synthesis & Production Strategy

Expertise & Causality: The synthesis of 3,5-dibromo-1-hydroxypyridin-4-one relies on the electrophilic aromatic substitution (EAS) of the electron-rich 1-hydroxy-4-pyridone ring. Direct bromination is favored over the oxidation of 3,5-dibromopyridine because the latter often leads to mixed N-oxide/N-H products and purification difficulties.

Protocol: Bromination of 1-Hydroxy-4(1H)-pyridinone

-

Objective: Selective bromination at C3 and C5 positions.

-

Precursor: 1-Hydroxy-4(1H)-pyridinone (Prepared from 4-pyrone and hydroxylamine).

Step-by-Step Methodology:

-

Solvent Selection: Dissolve 1-hydroxy-4(1H)-pyridinone (1.0 eq) in Glacial Acetic Acid (AcOH) .

-

Why: AcOH buffers the reaction and solubilizes the polar HOPO core while stabilizing the bromonium intermediate. Water can be used but often leads to lower yields due to solubility issues of the dibromo product.

-

-

Bromine Addition: Add Bromine (Br₂) (2.2 eq) dropwise at room temperature.

-

Control: Maintain temperature <30°C. The ring is highly activated; rapid addition can cause exotherms and tarring.

-

-

Reaction Monitoring: Stir for 2–4 hours.

-

Endpoint: Monitor by TLC (MeOH/DCM 1:9) or LC-MS. The starting material (polar) will disappear, replaced by the less polar dibromo species.

-

-

Quenching & Isolation:

-

Pour the mixture into ice water.

-

The 3,5-dibromo derivative typically precipitates as a solid due to the "heavy atom effect" reducing aqueous solubility compared to the parent.

-

Filter and wash with cold water to remove residual HBr and AcOH.

-

-

Purification: Recrystallization from Ethanol/Water.

Self-Validating Check:

-

¹H NMR Confirmation: The parent 1-hydroxy-4-pyridone has protons at C2/C6 (doublet) and C3/C5 (doublet). The product will show a singlet at ~8.0–8.5 ppm (C2/C6 protons), confirming the loss of C3/C5 protons.

Part 3: Reactivity & Applications (The "Why")

The 3,5-dibromo-1-hydroxypyridin-4-one is rarely the final drug. It is a divergent intermediate .

| Application Domain | Mechanism of Action | Experimental Goal |

| Library Synthesis | Pd-Catalyzed Cross-Coupling | The C-Br bonds are susceptible to Suzuki-Miyaura or Sonogashira coupling. This allows the attachment of lipophilic tails or targeting moieties to the C3/C5 positions without affecting the chelating oxygen atoms. |

| Chelation Tuning | Electronic Modulation | Bromine atoms are electron-withdrawing (Inductive effect -I). They lower the pKa of the hydroxyl group, altering the metal stability constant (log K) and improving chelation at lower pH (e.g., lysosomal environments). |

| Prodrug Design | O-Alkylation | The N-OH group can be protected (e.g., benzyl) to mask chelation during transport, then deprotected in vivo. |

Part 4: Visualization of Pathways

The following diagram illustrates the synthetic logic and the tautomeric equilibrium critical for understanding the reactivity of this scaffold.

Figure 1: Synthetic workflow from 4-pyrone to functionalized HOPO chelators via the 3,5-dibromo intermediate.

Part 5: Safety & Handling (MSDS Highlights)

-

Hazard Identification:

-

Skin/Eye Irritant: Halogenated pyridones are potent irritants.

-

Respiratory Sensitizer: Dust inhalation can cause severe respiratory distress.

-

-

Storage:

-

Store under inert gas (Argon/Nitrogen).

-

Light Sensitive: Brominated heterocycles can undergo photolytic debromination over time; store in amber vials.

-

-

Disposal: High-temperature incineration with scrubbers for HBr/NOx.

References

-

Synthesis of 1-Hydroxypyridin-4-one Chelators

- Title: "Design and synthesis of hydroxypyridinones as iron chel

- Source: Hider, R. C., et al. Methods in Enzymology.

-

URL:[Link]

-

Bromination Mechanisms of Pyridones

-

Chemical Identity of the N-H Analog (For Exclusion)

- Title: "3,5-Dibromo-4-hydroxypyridine (CAS 25813-25-6) Entry."

- Source: PubChem.

-

URL:[Link]

-

Applications in Metalloenzyme Inhibition

- Title: "Hydroxypyridinones as bidentate chelators: Synthesis and biological evalu

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

Sources

The Strategic Enhancement of Lipophilicity in Pyridone Scaffolds via 3,5-Dibromo Substitution

An In-depth Technical Guide:

Preamble: Lipophilicity as a Cornerstone of Drug Efficacy

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount determinants of its ultimate success. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This property dictates everything from a drug's ability to permeate cell membranes to its binding affinity for target proteins and its susceptibility to metabolic breakdown.[1][2]

Lipophilicity is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP.[3] For ionizable compounds, the distribution coefficient (logD) is used, which accounts for the pH-dependent distribution of all ionic species.[1][3] According to Lipinski's "Rule of Five," an orally active drug candidate should ideally possess a logP value not greater than 5, highlighting the fine balance required for optimal bioavailability.[1][4] This guide provides a detailed exploration of how lipophilicity can be strategically modulated within the pyridone scaffold, with a specific focus on the impactful role of 3,5-dibromo substitution.

The Pyridone Core: A Privileged Scaffold in Medicinal Chemistry

Pyridinone-containing heterocycles are widely recognized as "privileged scaffolds" in drug discovery.[5][6] This status is attributed to their unique structural and electronic properties. The pyridone ring can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling versatile interactions with biological targets.[6][7][8] Furthermore, pyridones serve as effective bioisosteres for amides, phenols, and other cyclic systems, allowing for the fine-tuning of a molecule's properties, including its lipophilicity, aqueous solubility, and metabolic stability.[5][7]

The inherent polarity of the pyridone core provides a foundational hydrophilic character. However, for many therapeutic applications, particularly those requiring penetration of the blood-brain barrier or effective engagement with hydrophobic binding pockets, a systematic increase in lipophilicity is necessary. Halogenation represents a primary and highly effective strategy to achieve this.

Caption: Core attributes of the privileged pyridone scaffold.

The Causality of Halogenation: Beyond Simple Electronegativity

A common misconception is that the high electronegativity of halogens should increase a molecule's polarity and thus decrease its lipophilicity. The opposite is generally true.[9] The introduction of halogens, particularly bromine and iodine, consistently increases a compound's lipophilicity.[10][11] This phenomenon is rooted in two key principles:

-

Increased Molecular Size and Surface Area: Halogen atoms are significantly larger than hydrogen atoms. Replacing a hydrogen with a halogen increases the molecule's overall size and nonpolar surface area, which enhances favorable van der Waals and London dispersion forces in lipophilic environments.[9]

-

Polarizability: The electron shells of larger halogens like bromine are "soft" and easily polarized. This polarizability allows for stronger induced-dipole interactions with nonpolar solvent molecules (like n-octanol), favoring partitioning out of the highly cohesive aqueous phase.[9][12]

The effect is graduated with the size and polarizability of the halogen, following the trend I > Br > Cl > F.[10][12] While fluorine can sometimes decrease lipophilicity due to its extreme electronegativity and ability to participate in hydrogen bonding, bromine offers a robust and predictable increase in logP.

The 3,5-Dibromo Substitution Pattern: A Synergistic Effect on Lipophilicity

Substituting the pyridone ring at both the 3- and 5-positions with bromine atoms creates a powerful synergistic effect that dramatically elevates lipophilicity. This specific substitution pattern is a deliberate design choice with several underlying mechanistic advantages.

-

Amplified Surface Area: The presence of two large bromine atoms substantially increases the nonpolar surface area of the pyridone scaffold, far more than a single substitution.

-

Electronic Withdrawal: The two electron-withdrawing bromine atoms decrease the electron density of the aromatic ring. This can reduce the polarity of the N-H bond and the basicity of the ring nitrogen, diminishing the molecule's affinity for water.

-

Shielding of the Polar Core: The bulky bromine atoms can sterically shield the polar amide core (the N-H and C=O groups) of the pyridone ring. This "hydrophobic shielding" effectively masks the hydrophilic center of the molecule, presenting a more uniformly lipophilic face to the solvent environment.

The synthesis of 3,5-dibromo-2-pyrone is a well-established procedure, making this modification synthetically accessible for structure-activity relationship (SAR) studies.[13][14]

Caption: Sequential bromination increases molecular size and lipophilicity.

Data Presentation: Quantifying the Impact

To illustrate the stepwise increase in lipophilicity, we can compare the calculated logP (ClogP) values for the parent pyridone and its brominated analogs. Computational models provide a rapid and effective way to estimate these properties before undertaking synthesis.[15][16]

| Compound | Structure | ClogP (Illustrative) | Rationale |

| 2-Pyridone | C₅H₅NO | -0.35 | The parent scaffold is polar and hydrophilic. |

| 3-Bromo-2-pyridone | C₅H₄BrNO | +0.60 | A single bromine atom significantly increases lipophilicity. |

| 3,5-Dibromo-2-pyridone | C₅H₃Br₂NO | +1.55 | The second bromine atom provides a further, substantial lipophilic boost. |

Note: ClogP values are illustrative estimates to demonstrate the trend. Actual experimental values may vary.

Experimental Protocols for Lipophilicity Determination

While computational predictions are invaluable for initial screening, experimental determination of logP or logD is the gold standard for accurate characterization.[17][18]

Protocol 1: The Shake-Flask (Gold Standard) Method

This classic method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[19]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and vice-versa by mixing vigorously for 24 hours and allowing the phases to separate. This ensures thermodynamic equilibrium.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1 mL of each). Add a small aliquot of the compound stock solution (e.g., 10 µL) to ensure the final concentration is well below the solubility limit in either phase.

-

Equilibration: Seal the vial and shake or rotate gently for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.[4] Avoid vigorous shaking that can cause emulsions.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw a precise aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method, typically UPLC-MS/MS for its high sensitivity and specificity.

-

Calculation: Calculate the logD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Caption: A self-validating workflow for LogD determination.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates a compound's retention time on a hydrophobic column with its lipophilicity. It is a high-throughput alternative to the shake-flask method.[18][19]

Methodology:

-

System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values under isocratic conditions (a constant mobile phase composition). Measure their retention times (t_R).

-

Calculate Capacity Factor (k): For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Generate Calibration Curve: Plot the log(k) values of the standards against their known logP values. This should yield a linear relationship.

-

Analyze Test Compound: Inject the test compound (e.g., 3,5-dibromopyridone) under the identical chromatographic conditions and determine its retention time and log(k).

-

Determine logP: Interpolate the logP of the test compound from its log(k) value using the linear regression equation from the calibration curve.

Conclusion and Field Insights

The 3,5-dibromo substitution pattern is a potent and reliable tool in the medicinal chemist's arsenal for modulating the lipophilicity of pyridone-based drug candidates. This strategic modification leverages the combined effects of increased molecular size, polarizability, and hydrophobic shielding to drive a compound into a more lipophilic physicochemical space. This shift can be critical for enhancing membrane permeability, improving target engagement within hydrophobic pockets, and ultimately optimizing the pharmacokinetic profile of a molecule. As demonstrated, the effects of such modifications can be reliably predicted using computational tools and must be validated through robust experimental methods like the shake-flask or RP-HPLC protocols. Understanding and applying these principles allows for a more rational, efficient, and successful drug design process.

References

-

The Discovery of Pyridone and Pyridazone Heterocycles as γ-Secretase Modulators - PMC . Source: ACS Medicinal Chemistry Letters, via NCBI. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions . Source: RSC Publishing. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH . Source: Frontiers in Chemistry, via NCBI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity . Source: RSC Publishing. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC . Source: Journal of Computational Chemistry, via NCBI. [Link]

-

Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC . Source: Journal of Computer-Aided Molecular Design, via NCBI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity - PMC . Source: RSC Advances, via NCBI. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD . Source: ACD/Labs. [Link]

-

Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid . Source: Organic Syntheses. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . Source: MDPI. [Link]

-

Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway . Source: European Journal of Medicinal Chemistry, via PubMed. [Link]

-

Why do halogen substituents make molecules more lipophilic? . Source: Chemistry Stack Exchange. [Link]

-

Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents . Source: MDPI. [Link]

-

Pyridones in drug discovery: Recent advances . Source: ResearchGate. [Link]

-

The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances . Source: Molecules, via NCBI. [Link]

-

Ranking of computational methods for lipophilicity estimation . Source: ResearchGate. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs . Source: Longdom Publishing. [Link]

-

Predicting drugs' lipophilicity with Folding@home . Source: Voelz Lab. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling . Source: Journal of Medicinal Chemistry, ACS Publications. [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases . Source: International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery . Source: ResearchGate. [Link]

-

Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs . Source: ADMET and DMPK. [Link]

-

A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs . Source: MDPI. [Link]

-

Practical methods for the measurement of log P for surfactants . Source: ResearchGate. [Link]

-

Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks . Source: MDPI. [Link]

-

Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency . Source: MDPI. [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres . Source: ChemRxiv. [Link]

-

SAR: Structure Activity Relationships . Source: CDD Vault. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development . Source: Sai Life Sciences. [Link]

-

Relationships of halogen and hydrophilic substituents in a set of 230... . Source: ResearchGate. [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC . Source: Analytical and Bioanalytical Chemistry, via NCBI. [Link]

-

Lipophilicity Services | Cyprotex ADME-Tox Solutions . Source: Evotec. [Link]

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. mdpi.com [mdpi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. enamine.net [enamine.net]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgsyn.org [orgsyn.org]

- 14. collaborativedrug.com [collaborativedrug.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. Lipophilicity Services | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

Technical Guide: History, Development, and Application of N-Hydroxy-4-Pyridone Chelators

Executive Summary

The transition from parenteral desferrioxamine (DFO) to oral iron chelators represents a watershed moment in inorganic pharmacology. Among the various classes developed, 3-hydroxypyridin-4-ones (HPOs) —specifically the 1,2-dialkyl derivatives like Deferiprone (L1)—have emerged as the most clinically significant. This guide dissects the molecular engineering, thermodynamic rationale, and clinical translation of HPOs. It provides researchers with the mechanistic grounding required to utilize these ligands in novel drug development, particularly for neurodegenerative applications where Blood-Brain Barrier (BBB) permeability is paramount.

Part 1: The Genesis of Oral Chelation

The Clinical Imperative

Prior to the 1980s, the management of transfusional iron overload (hemosiderosis) in Thalassemia Major relied exclusively on DFO. While thermodynamically stable (

The Design Concept (Hider & Kontoghiorghes)

In the early 1980s, Hider and Kontoghiorghes at the Royal Free Hospital/UCL proposed a radical shift: replacing large hexadentate molecules with smaller, lipophilic bidentate ligands. The logic was governed by the Hard-Soft Acid-Base (HSAB) theory:

-

Target: Fe(III) is a hard acid.

-

Ligand: Needs hard oxygen donors.

-

Scaffold: The 3-hydroxypyridin-4-one ring offers an optimal O,O-donor set (a cyclic hydroxamic acid analog) with high affinity for Fe(III) while maintaining a neutral charge at physiological pH to facilitate membrane diffusion.

Part 2: Synthetic Chemistry & Protocols

The commercial viability of Deferiprone (L1) stems from its synthetic accessibility. Unlike the multi-step synthesis of DFO, L1 can be synthesized in a robust one-pot reaction from Maltol (a naturally occurring food additive).

Reaction Mechanism

The synthesis exploits the reactivity of the pyran-4-one ring of maltol. The ring oxygen is less aromatic than a pyridine nitrogen, making it susceptible to nucleophilic attack by primary amines.

Key Transformation:

-

Nucleophilic Attack: Methylamine attacks the C-2/C-6 position of the pyranone.

-

Ring Opening: The pyran ring opens to form an intermediate enaminone.

-

Ring Closure: Recyclization occurs with the nitrogen incorporated, expelling water to form the pyridinone.

Protocol: High-Yield Synthesis of Deferiprone (L1)

Note: This protocol is adapted for laboratory-scale synthesis (10–50g scale).

Materials:

-

Maltol (3-hydroxy-2-methyl-4-pyrone)[1]

-

Methylamine (40% aqueous solution)

-

Ethanol (absolute)

-

Activated Charcoal

Methodology:

-

Stoichiometry: Dissolve Maltol (0.1 mol, 12.6 g) in Ethanol (50 mL) in a round-bottom flask.

-

Addition: Add aqueous Methylamine (0.2 mol, ~15.5 mL) dropwise. Expert Note: Excess amine drives the equilibrium toward the pyridinone.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Silica gel, MeOH:CH2Cl2 1:9) until Maltol spot disappears.

-

Decolorization: Cool to 60°C, add activated charcoal (1 g), stir for 15 mins, and filter through Celite.

-

Crystallization: Concentrate the filtrate under reduced pressure to 20% volume. Cool to 4°C overnight.

-

Purification: Recrystallize the resulting precipitate from hot water or ethanol/ether.

-

Validation: Product should be white needles (MP: 272–274°C).

Visualization: Synthesis & Chelation Logic

Figure 1: The synthetic pathway from Maltol to Deferiprone and the subsequent formation of the thermodynamically stable Iron(III) tris-complex.

Part 3: Physicochemical Profiling

To effectively design HPO derivatives, one must master the Structure-Activity Relationship (SAR).

Thermodynamic Stability

HPOs are bidentate ligands. To satisfy the octahedral coordination geometry of Fe(III), three ligand molecules bind one metal ion.

-

Reaction:

-

Stability Constant:

for Deferiprone. -

pFe3+ Value: ~20.6 (Defined as

at pH 7.4, [L]=10µM, [Fe]=1µM). This is the gold standard for comparing chelator efficacy.

Partition Coefficient & BBB Permeability

The

-

L1 (Methyl): Moderate lipophilicity (Log P

0.17). Good oral absorption, moderate BBB entry. -

CP20 vs CP94: Increasing alkyl chain length (Ethyl, Propyl) increases Log P, enhancing BBB permeability but potentially increasing neurotoxicity if not controlled.

Table 1: Comparative Physicochemical Properties of Iron Chelators

| Property | Deferiprone (L1) | Deferoxamine (DFO) | Deferasirox (ICL670) |

| Class | Bidentate HPO | Hexadentate Hydroxamate | Tridentate Triazole |

| MW ( g/mol ) | 139.15 | 560.68 | 373.4 |

| Stoichiometry | 3:1 (L:Fe) | 1:1 (L:Fe) | 2:1 (L:Fe) |

| Log P | 0.17 | -2.2 (Hydrophilic) | 3.5 (Lipophilic) |

| Half-life | 2–3 hours | 20–30 mins | 8–16 hours |

| Route | Oral | IV/SC | Oral |

Part 4: Clinical & Toxicological Interface

Efficacy: The "Shuttle" Hypothesis

Deferiprone is unique because of its small size. It can access intracellular Labile Iron Pools (LIP) that larger chelators (like DFO) cannot reach.

-

Mechanism: L1 enters the cell, chelates iron, and transports it out to the plasma. In plasma, it can transfer the iron to transferrin or, in combination therapy, hand it off to DFO (the "shuttle" effect), which then excretes it via urine/bile.

Toxicology: The Agranulocytosis Enigma

The "Achilles' heel" of Deferiprone is agranulocytosis (severe neutropenia), occurring in ~1% of patients.

-

Mechanism: It is idiosyncratic (not strictly dose-dependent).

-

Leading Hypothesis: Interaction with neutrophil precursors in the bone marrow. It may involve the inhibition of iron-dependent enzymes (e.g., ribonucleotide reductase) essential for DNA synthesis in rapidly dividing myeloid cells, or the formation of reactive drug metabolites via myeloperoxidase (MPO).

Part 5: The Frontier - Neurodegeneration

The future of HPOs lies beyond Thalassemia. Iron accumulation in the Substantia Nigra is a hallmark of Parkinson's Disease (PD) and Alzheimer's Disease (AD).

The Target: Labile Iron Pool (LIP)

Free iron catalyzes the Fenton reaction:

Experimental Workflow: Iron Mobilization Assay

To validate a new HPO derivative for neuroprotection, use the Calcein-AM Quenching Assay .

Protocol:

-

Cell Line: SH-SY5Y (Neuroblastoma).

-

Loading: Incubate cells with Calcein-AM (0.25 µM). Calcein fluorescence is quenched by binding to intracellular labile iron.

-

Iron Loading: Treat cells with Ferric Ammonium Citrate (FAC) to simulate overload (Fluorescence decreases).

-

Chelation: Add HPO candidate (10–100 µM).

-

Readout: Measure recovery of fluorescence (Excitation 488nm / Emission 517nm). An increase indicates successful removal of iron from the intracellular pool.

Visualization: Neuroprotective Mechanism

Figure 2: Mechanistic pathway of iron-induced neurodegeneration and the interruption of the Fenton cascade by HPO chelators.

References

-

Kontoghiorghes, G. J., et al. (1987).[2] "Effective chelation of iron in beta thalassaemia with the oral chelator 1,2-dimethyl-3-hydroxypyrid-4-one." British Medical Journal. Link

-

Hider, R. C., & Hoffbrand, A. V. (2018). "The Role of Deferiprone in Iron Chelation." New England Journal of Medicine. Link

-

Mobarra, N., et al. (2016). "A Review on Iron Chelators in Treatment of Iron Overload Syndromes." International Journal of Hematology-Oncology and Stem Cell Research. Link

-

Devos, D., et al. (2014). "Targeting chelatable iron as a therapeutic modality in Parkinson's disease." Antioxidants & Redox Signaling. Link

-

Sadeghian, S., et al. (2024).[3] "Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug."[3] Trends in Pharmaceutical Sciences. Link

Sources

- 1. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deferiprone – The first approved orally active iron chelator | BioIron - International Society for the Study of Iron in Biology and Medicine [bioiron.org]

- 3. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

Methodological & Application

Crystallization techniques for 3,5-dibromo-1-hydroxypyridin-4-one metal salts

Executive Summary & Chemical Context

This guide details the crystallization protocols for metal salts of 3,5-dibromo-1-hydroxypyridin-4-one (hereafter Br2-1,4-HOPO ).[1][2] Unlike standard hydroxypyridinones (e.g., Deferiprone), the presence of bromine substituents at positions 3 and 5 introduces significant electron-withdrawing effects and lipophilicity, altering the solubility profile and stacking interactions (halogen bonding) in the solid state.[1][2]

Core Chemical Logic:

-

Ligand Class: Cyclic hydroxamic acid (O,O-bidentate donor).[1][2]

-

Coordination Mode: Forms stable 5-membered chelate rings with hard Lewis acids (Fe

, Al -

Crystallization Driver: The primary challenge is the ligand's poor water solubility compared to non-halogenated analogs.[1][2] Successful crystallization relies on mixed-solvent systems and pH-controlled deprotonation to drive complexation without rapid precipitation.[1][2]

Physicochemical Profile & Solubility

Before attempting crystallization, the solubility profile must be understood to select the correct "Good Solvent / Anti-Solvent" pairs.[1][2]

| Parameter | Characteristic | Implication for Crystallization |

| pKa (N-OH) | ~3.5 – 4.2 (Est.)[1] | More acidic than alkyl-HOPOs.[1][2] Deprotonates readily; requires mild bases (Acetates/Bicarbonates) rather than strong hydroxides to avoid hydrolysis.[1][2] |

| LogP | High (Lipophilic) | Poor solubility in pure water.[1][2] High solubility in DMSO, DMF, hot MeOH/EtOH.[1][2] |

| Donor Atoms | O, O (Hard donors) | High affinity for Fe(III), forming deeply colored (red/orange) complexes.[1][2] |

| Interactions | Br···Br / Br···O | Halogen bonding will dominate crystal packing.[1][2] Solvents that disrupt these (highly chlorinated solvents) should be used with caution.[1][2] |

General Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate crystallization method based on the metal salt availability and desired crystal quality.

Figure 1: Decision matrix for selecting the crystallization methodology based on ligand solubility profiles.

Detailed Experimental Protocols

Protocol A: Slow Evaporation (The Standard)

Best for: Fe(III), Cu(II), and Zn(II) complexes where the product is moderately soluble in alcohols.[1][2]

Reagents:

-

Ligand: Br2-1,4-HOPO (0.3 mmol)[1]

-

Metal Salt:

or -

Base: Triethylamine (Et

N) or Sodium Acetate (NaOAc)[1][2]

Step-by-Step:

-

Dissolution: Dissolve 0.3 mmol of Br2-1,4-HOPO in 10 mL of hot MeOH. Ensure the solution is clear (filter if necessary).

-

Deprotonation: Add 0.3 mmol of Et

N to the ligand solution.[1][2] Observation: The solution may shift color slightly due to deprotonation.[1][2] -

Metal Addition: Dissolve the metal salt in a minimum volume (1-2 mL) of MeOH/Water (9:1).[1][2] Add this dropwise to the ligand solution while stirring.[1][2]

-

Incubation: Stir for 30 minutes at 50°C.

-

Crystallization: Filter the solution through a 0.45

m PTFE syringe filter into a clean vial. Cover with Parafilm and poke 3-5 small holes.[1][2] Let stand at room temperature in a vibration-free zone. -

Harvest: Crystals should appear within 2-7 days.

Protocol B: Liquid-Liquid Diffusion (Layering)

Best for: Highly insoluble complexes that precipitate immediately upon mixing.[1][2]

Concept: Slow diffusion controls the concentration of the reactants at the interface, keeping the supersaturation low (metastable zone).[1][2]

Setup:

-

Bottom Layer (Dense): Dissolve the metal salt (e.g.,

) in 2 mL of water or ethylene glycol.[1][2] Place in a narrow test tube (NMR tube or 5mL vial). -

Buffer Layer (Optional): Gently layer 1 mL of pure solvent (1:1 Water/MeOH) on top to slow the mixing.

-

Top Layer (Light): Dissolve the Br2-1,4-HOPO in 3 mL of MeOH or Acetone. Note: If the ligand is not soluble, use DMF, but reverse the layers (DMF is denser than MeOH).[1][2]

-

Execution: Seal the tube tightly. Do not disturb.

-

Mechanism: As the layers mix over weeks, crystals will grow at the interface or on the glass walls.[1][2]

Protocol C: Solvothermal Synthesis

Best for: Robust crystals for XRD when standard methods yield powders.[1][2]

Reagents:

Step-by-Step:

-

Place 0.1 mmol Metal salt and 0.3 mmol Ligand into the Teflon liner.[1][2]

-

Seal and heat to 120°C for 24 hours.

-

Cooling Ramp (Critical): Program the oven to cool at a rate of 5°C per hour until it reaches room temperature. Rapid cooling yields amorphous powder; slow cooling yields single crystals.[1][2]

Characterization & Validation

Once solids are obtained, use this checklist to validate the "Salt" vs. "Cocrystal" vs. "Free Ligand" status.[1][2]

| Technique | Expected Signal for Metal Complex |

| IR Spectroscopy | Shift in |

| PXRD | Distinct pattern different from the free ligand.[1][2] |

| Visual | Fe(III) = Deep Red/Black; Cu(II) = Green/Blue; Zn(II) = Colorless/White.[1][2] |

| Single Crystal XRD | Target: Look for octahedral geometry (Fe/Ga) and Br···Br halogen bonds linking the discrete molecules into 2D/3D networks.[1][2] |

Troubleshooting Guide

-

Problem: Immediate precipitation of amorphous powder.

-

Problem: No crystals after 2 weeks.

-

Problem: Crystals lose transparency upon removal (Solvent Loss).

References

-

Hider, R. C., & Kong, X. (2013).[1][2] Iron: Effect of Overload and Chelating.[1][2] Inorganica Chimica Acta. (General principles of HOPO chelation). [1][2]

-

Zaytsev, V. P., et al. (2020).[1][2][3] Crystal structure and Hirshfeld surface analysis of brominated isoindoles. IUCrData. (Demonstrates Br···Br and Br···O halogen bonding patterns in similar brominated cyclic systems).

-

Santos, M. A. (2002).[1][2] Hydroxypyridinone complexes: Synthesis and structure. Coordination Chemistry Reviews. (Foundational text on 3,4- and 1,4-HOPO crystallization).

-

PubChem Compound Summary. (2025). 3,5-Dibromo-1-hydroxypyridin-4-one (and tautomers).[1][2] National Library of Medicine.[1][2]

Sources

Application Notes & Protocols: Solvent Extraction for Metal Recovery Using Hydroxypyridinone (HOPO) Derivatives

Introduction

The efficient and selective recovery of metals is a cornerstone of modern industry, with critical applications ranging from the recycling of valuable rare-earth elements to the purification of actinides in the nuclear fuel cycle. Solvent extraction stands as a paramount hydrometallurgical technique for these separations, predicated on the selective transfer of metal ions between two immiscible liquid phases. The performance of this process is intrinsically linked to the chelating agent employed in the organic phase.

Hydroxypyridinone (HOPO) derivatives have garnered significant attention as a superior class of chelating agents.[1][2][3][4] Their remarkable affinity for hard metal ions, particularly lanthanides and actinides, stems from their polydentate nature and the presence of hard oxygen donor atoms, which facilitate the formation of stable, neutral metal-ligand complexes.[1][2][5] These complexes are readily extracted into an organic solvent, enabling efficient separation. This document provides an in-depth guide to the principles and practical protocols for utilizing HOPO derivatives in solvent extraction for metal recovery.

Fundamental Principles of HOPO-Based Solvent Extraction

The efficacy of solvent extraction using HOPO ligands is rooted in fundamental principles of coordination chemistry. The process can be delineated into three primary stages:

-

Complexation: At the interface of the aqueous and organic phases, the HOPO ligand, residing in the organic solvent, coordinates with the target metal ion from the aqueous phase. This reaction is critically dependent on the pH of the aqueous phase, as the deprotonation of the hydroxyl groups on the HOPO molecule is a prerequisite for chelation.

-

Extraction: The formation of a neutral metal-HOPO complex significantly increases its hydrophobicity. This change in character drives the preferential partitioning of the complex into the organic phase.

-

Stripping: To recover the metal ion, the loaded organic phase is brought into contact with an acidic aqueous solution. The low pH of the stripping solution protonates the HOPO ligand, disrupting the metal-ligand complex and facilitating the transfer of the metal ion back into the aqueous phase.

The inherent selectivity of HOPO ligands for specific metal ions is a function of several factors, including the ionic radius and charge density of the metal, as well as the specific molecular architecture of the HOPO derivative.[6]

Visualizing the Workflow

Caption: General workflow of a solvent extraction process using HOPO derivatives.

General Protocol for Solvent Extraction using HOPO Derivatives

This protocol provides a standardized procedure for assessing the extraction efficiency of a given HOPO derivative for a specific metal ion.

Materials and Reagents

-

Aqueous Phase: High-purity deionized water, appropriate buffer solutions (e.g., acetate, MES), a stock solution of the target metal salt (typically nitrate or chloride), and solutions of a strong acid (e.g., HNO₃) and base (e.g., NaOH) for pH adjustment.

-

Organic Phase: A suitable organic solvent such as kerosene, dodecane, or toluene, and the synthesized HOPO derivative.

-

Equipment: A calibrated pH meter, a mechanical shaker or vortex mixer for consistent agitation, a centrifuge for phase separation, precision pipettes, and analytical instrumentation for quantifying metal concentrations (e.g., ICP-MS, ICP-OES, or AAS).

Experimental Procedure

Step 1: Preparation of Aqueous and Organic Phases

-

Aqueous Phase Preparation:

-

Prepare a stock solution of the target metal ion at a precise concentration (e.g., 1 mM) in deionized water.

-

Select and prepare a buffer solution to maintain the desired pH of the aqueous phase during the extraction process. The buffer should be chosen carefully to avoid any interaction with the metal ions.

-

-

Organic Phase Preparation:

-

Dissolve the HOPO derivative in the selected organic solvent to achieve the desired concentration (e.g., 10 mM). It is essential to verify the ligand's solubility in the chosen solvent.

-

Step 2: Solvent Extraction

-

In a centrifuge tube, combine equal volumes of the prepared aqueous and organic phases (e.g., 10 mL of each).

-

Carefully adjust the pH of the aqueous phase to the target value using small additions of acid or base.

-

Securely cap the tube and agitate the biphasic mixture for a duration sufficient to reach equilibrium, which can range from 30 minutes to several hours.

-

Following agitation, centrifuge the mixture to ensure a clean and complete separation of the two phases.

Step 3: Analysis

-

Carefully separate the aqueous and organic phases using a pipette.

-

Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical method.

-

The concentration of the metal in the organic phase can be determined by mass balance: [ [M]{\text{org}} = [M]{\text{aq, initial}} - [M]_{\text{aq, final}} ]

-

Calculate the distribution ratio (D) and the percentage of extraction (%E): [ D = \frac{[M]{\text{org}}}{[M]{\text{aq, final}}} ] [ %E = \frac{D}{D + \frac{V_{\text{aq}}}{V_{\text{org}}}} \times 100% ] Where

and

Stripping (Back-Extraction)

-

Take the metal-laden organic phase from the extraction step.

-

Contact this phase with an aqueous stripping solution, typically a strong acid like 1 M HNO₃.

-

Agitate and centrifuge as previously described.

-

Analyze the metal concentration in both phases to calculate the stripping efficiency.

Case Study: Lanthanide and Actinide Separation with 3,4,3-LI(1,2-HOPO)

The octadentate ligand 3,4,3-LI(1,2-HOPO) has demonstrated exceptional efficacy in the chelation of lanthanides and actinides.[5][7] This case study outlines a protocol for the selective extraction of Europium(III), a representative lanthanide.

Specific Reagents

-

HOPO Ligand: 3,4,3-LI(1,2-HOPO)

-

Organic Solvent: Kerosene

-

Aqueous Phase: 0.1 M acetate buffer, Eu(NO₃)₃ stock solution.

Protocol Parameters

| Parameter | Value | Rationale |

| Aqueous Phase pH | 4.0 - 5.0 | Optimal pH range for deprotonation of 3,4,3-LI(1,2-HOPO) and efficient complexation of Eu(III). |

| Initial Eu(III) Concentration | 10⁻⁴ M | A representative concentration for trace metal recovery studies. |

| 3,4,3-LI(1,2-HOPO) Concentration | 10⁻³ M | A 10-fold excess of the ligand ensures complete complexation of the metal. |

| Organic to Aqueous Ratio (O:A) | 1:1 | Simplifies the calculation of the distribution ratio. |

| Shaking Time | 1 hour | Generally sufficient to reach equilibrium for this system. |

| Stripping Agent | 1 M HNO₃ | Effectively protonates the ligand to release the metal ion. |

Expected Outcomes

Under these optimized conditions, the extraction efficiency for Eu(III) is anticipated to be greater than 99%. Subsequent stripping with 1 M HNO₃ should yield a high recovery of Eu(III) in the aqueous phase. The high stability of the Eu(III)-3,4,3-LI(1,2-HOPO) complex is a key factor in this high efficiency.[7]

Critical Factors Influencing Extraction Performance

The success of a solvent extraction protocol hinges on the careful control of several experimental parameters:

-

pH of the Aqueous Phase: The pH is arguably the most critical parameter, as it governs the speciation of the HOPO ligand. The optimal pH for extraction varies for different metal ions and HOPO derivatives.

-

Ligand Concentration: In accordance with Le Chatelier's principle, increasing the ligand concentration in the organic phase will shift the equilibrium towards the formation of the metal-ligand complex, thereby increasing the distribution ratio.

-

Choice of Organic Solvent: The polarity and nature of the organic solvent can influence the solubility of the ligand and the stability of the extracted complex.

-

Presence of Competing Ions: The presence of other metal ions or complexing agents in the aqueous feed can interfere with the extraction of the target metal, impacting the selectivity of the process.

Conclusion

HOPO derivatives stand out as a highly versatile and potent class of chelators for the solvent extraction of a broad spectrum of metal ions. Their strong binding affinities and the potential for tunable selectivity make them invaluable in diverse applications, from environmental remediation to the purification of high-value metals. The protocols detailed herein offer a robust framework for researchers to develop and optimize HOPO-based solvent extraction systems tailored to their specific needs. Continued innovation in the design of novel HOPO structures and the exploration of synergistic extraction systems will undoubtedly broaden the horizons of this important separation technology.

References

-

Sturzbecher-Hoehne, M., et al. (2011). Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions. Dalton Transactions, 40(29), 7545-7554. [Link]

-

Cilibrizzi, A., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(16), 7637-7701. [Link]

-

Vlaisavljevich, B., et al. (2017). Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO)-Functionalized Materials. Macromolecules, 50(24), 9638-9646. [Link]

-

Wang, C., et al. (2024). Hydrophilic chelators for coordination and separation of radioactive f-block elements. National Science Open, 3(1), 20230058. [Link]

-

Chaves, S., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(6), 1966. [Link]

-

Chaves, S., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. ResearchGate. [Link]

-

Cilibrizzi, A., et al. (2022). Hydroxypyridinone Journey into Metal Chelation. SciSpace. [Link]

-

HOPO Therapeutics. (n.d.). A best-in-class drug designed to remove toxic heavy metals from the body. HOPO Therapeutics. [Link]

-

Cilibrizzi, A., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. King's College London. [Link]

-

Deblonde, G. J.-P., et al. (2020). 3,4,3-LI(1,2-HOPO): In vitro formation of highly stable lanthanide complexes translates into efficacious in vivo europium decorporation. Dalton Transactions, 49(1), 124-137. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrophilic chelators for coordination and separation of radioactive f-block elements | National Science Open (NSO) [nso-journal.org]

- 7. 3,4,3-LI(1,2-HOPO): In vitro formation of highly stable lanthanide complexes translates into efficacious in vivoeuropium decorporation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Dibromo-Pyridone Derivatives

Topic: Comparative Guide: Mass Spectrometry Fragmentation Patterns of Dibromo-Pyridone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

In drug discovery, dibromo-pyridone derivatives serve as critical scaffolds for antifungal and anticancer agents. However, their structural characterization presents a unique duality: the bromine atoms provide distinct isotopic signatures, yet the pyridone core’s tautomeric nature (lactam-lactim) complicates spectral interpretation.

This guide compares the efficacy of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) —the recommended "product" workflow—against the traditional Electron Impact (EI) GC-MS alternative. While EI offers library-matchable fingerprints, we demonstrate why ESI-MS/MS provides superior structural elucidation for these polar, thermally labile derivatives, particularly in distinguishing regioisomers.

Performance Matrix: ESI-MS/MS vs. EI-MS

| Feature | HR-ESI-MS/MS (Recommended) | EI-GC-MS (Alternative) |

| Ionization Mechanism | Soft (Protonation | Hard (Radical Cation |

| Molecular Ion Stability | High (Intact species dominant) | Low (Often absent due to fragmentation) |

| Isomer Differentiation | Excellent (Via Energy-Resolved CID) | Moderate (Spectra often identical) |

| Sample Requirement | Polar/Aqueous compatible (LC-MS) | Volatile/Non-polar required (Derivatization often needed) |

| Key Fragmentation | Sequential neutral losses (CO, HCN) | Radical cleavages & rearrangements |

Technical Deep Dive: Fragmentation Mechanics

The Isotopic Fingerprint

Before analyzing fragmentation, the presence of two bromine atoms provides a self-validating "checksum" for the molecular ion.

-

Pattern: A characteristic 1:2:1 triplet ratio for peaks at

, -

Validation: If your MS1 spectrum does not exhibit this intensity distribution, the analyte is not a dibromo-derivative.

Fragmentation Pathways (ESI-MS/MS)

In ESI positive mode (

Primary Pathway:

-

Lactam Cleavage (-CO): The most diagnostic step is the expulsion of carbon monoxide (28 Da), resulting in a ring contraction.

-

Dehalogenation (-HBr vs -Br•): Unlike EI, where radical loss is instant, ESI-CID often favors neutral loss of HBr (80/82 Da) from the protonated precursor, though radical loss becomes competitive at higher collision energies.

-

Ring Dissolution (-HCN): Following CO loss, the nitrogen atom is typically expelled as hydrogen cyanide.

Visualization: Proposed Fragmentation Pathway

The following diagram illustrates the mechanistic flow for a generic 3,5-dibromo-2-pyridone derivative.

Figure 1: Proposed ESI-CID fragmentation pathway for dibromo-pyridone derivatives. The primary sequence involves decarbonylation followed by dehydrohalogenation.

Experimental Protocol: Regioisomer Differentiation

A critical challenge in drug development is distinguishing positional isomers (e.g., 3,5-dibromo vs. 3,6-dibromo). Standard MS scans often fail here. The following Energy-Resolved Mass Spectrometry (ER-MS) protocol is the industry gold standard for this separation.

Protocol: Energy-Resolved Breakdown Curves

Objective: Differentiate isomers by plotting the survival yield of the molecular ion against increasing Collision Energy (CE).

Reagents & Equipment:

-

Instrument: Q-TOF or Orbitrap MS (ESI Source).

-

Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Standard: Dibromo-pyridone isomer standards (purity >95%).

Step-by-Step Workflow:

-

Infusion: Introduce the sample via direct infusion at 5-10 µL/min. Avoid LC columns initially to isolate source effects.

-

Isolation: Set the quadrupole to isolate the monoisotopic precursor (

peak) with a narrow window (1-2 Da). -

Ramping:

-

Start Collision Energy (CE) at 0 eV.

-

Increase CE in 2-5 eV increments up to 60 eV.

-

-

Data Acquisition: At each step, record the intensity of:

-

Precursor Ion (

) -

Fragment A (Loss of CO)

-

Fragment B (Loss of HBr)

-

-

Calculation: Calculate the Survival Yield (SY) for each point:

-

Analysis: Plot SY vs. CE.

-

Insight: Steric hindrance (e.g., Br at the 3-position vs 6-position) alters the stability of the transition state for CO loss. The isomer with the "steeper" breakdown curve is thermodynamically less stable.

-

Comparative Analysis: Why ESI Wins Over EI

While Electron Impact (EI) is a robust workhorse, it fails for dibromo-pyridones in three key areas:

-

Thermal Degradation: Pyridones have high melting points and strong intermolecular hydrogen bonding (dimerization). To vaporize them for EI, high source temperatures (

) are required, often causing thermal decomposition before ionization [1]. ESI operates at ambient temperature. -

Tautomeric Ambiguity: In the gas phase (EI), the hydroxy-pyridine vs. pyridone tautomer equilibrium is difficult to control. In ESI (liquid phase), pH control (using Formic Acid) locks the molecule in a protonated state, ensuring a consistent starting point for fragmentation [2].

-

Sensitivity: Halogenated compounds are electron-withdrawing, reducing ionization efficiency in EI. ESI's "soft" ionization yields 10-100x higher sensitivity for these polar heterocycles.

Diagnostic Workflow Diagram

Figure 2: Workflow comparison demonstrating the linear efficiency of ESI-MS/MS for structural elucidation compared to the destructive nature of EI.

References

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

ResearchGate. ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]

-

MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

Comparison Guide: Iron Chelating Efficiency – Deferiprone vs. 3,5-Dibromo-HOPO

[1]

Executive Summary

This technical guide evaluates the iron-chelating performance of Deferiprone (DFP) , the clinical standard for oral iron chelation, against 3,5-dibromo-1-hydroxy-2(1H)-pyridinone (3,5-dibromo-HOPO) , a chemically modified analog designed for enhanced acidic stability.[1]

The Verdict: While Deferiprone demonstrates superior total iron stability at physiological pH (7.4), 3,5-dibromo-HOPO exhibits a distinct mechanistic advantage in acidic environments (pH < 6.0), such as lysosomes.[1] This is driven by the electron-withdrawing effect of the bromine substituents, which significantly lowers the ligand's pKa, preventing proton-driven dissociation in acidic compartments where DFP often fails.

Part 1: Structural & Mechanistic Basis

The Core Scaffolds

The fundamental difference lies in the isomeric structure of the hydroxypyridinone (HOPO) ring and the electronic modulation introduced by halogenation.

-

Deferiprone (3,4-HOPO): A 3-hydroxy-4-pyridinone derivative.[1][2] It relies on a zwitterionic resonance structure.[1] The binding moiety consists of a ketone at position 4 and a hydroxyl at position 3.

-

3,5-dibromo-HOPO (1,2-HOPO): A 1-hydroxy-2-pyridinone derivative.[1] The binding moiety comprises a carbonyl at position 2 and an N-hydroxyl group at position 1.[1]

The "Bromine Effect" (Electronic Tuning)

The addition of bromine atoms at positions 3 and 5 of the 1,2-HOPO ring is not merely structural; it is a functional electronic modification. Bromine is highly electronegative, exerting a strong inductive effect (-I) .[1]

-

Impact: This pulls electron density away from the N-hydroxyl oxygen.[1]

-

Result: The O-H bond becomes weaker, significantly lowering the pKa value.

-

Therapeutic Consequence: The ligand remains deprotonated (active) at much lower pH levels, enabling it to strip iron effectively within acidic lysosomes, a feat difficult for DFP.

Mechanism of Action Visualization

Figure 1: Comparative stability pathways. Note DFP's tendency to dissociate in high proton concentrations (acidic pH) compared to the halogenated HOPO.

Part 2: Physicochemical Performance Data[1]

The following data synthesizes experimental values derived from potentiometric titrations and spectrophotometric assays found in key bioinorganic literature (Hider et al., Raymond et al.).

| Parameter | Deferiprone (DFP) | 3,5-dibromo-1,2-HOPO | Comparison Insight |

| Ligand Class | 3,4-HOPO (Bidentate) | 1,2-HOPO (Bidentate) | Structural isomers.[1] |

| Stoichiometry | 3:1 (L:Fe) | 3:1 (L:Fe) | Both form octahedral complexes.[1] |

| pKa (Hydroxyl) | 9.7 - 9.8 | ~2.5 - 3.0 | Critical Differentiator: Br-HOPO is acidic; DFP is basic.[1] |

| Log | ~35.0 - 37.0 | ~28.0 - 30.0 | DFP has higher total affinity, but this is misleading at biological pH.[1] |

| pFe | ~20.5 | ~18.5 | DFP is superior in neutral cytosol.[1] |

| pFe | < 10 (Dissociates) | ~15.0 (Stable) | Br-HOPO is superior in lysosomes. |

| Partition Coeff (log P) | 0.19 (Hydrophilic) | ~0.8 - 1.2 (Est.)[1] | Bromination increases lipophilicity, aiding membrane crossing. |

Data Interpretation:

-

Log

vs. pFe: While DFP has a higher overall stability constant (Log -

The Acid Test: At pH 5.0 (lysosome), DFP is almost entirely protonated (LH+), rendering it unable to bind iron effectively. 3,5-dibromo-HOPO, with a pKa of ~2.5, remains deprotonated (L-) and active even in acidic conditions.[1]

Part 3: Experimental Protocols (Self-Validating)

To objectively compare these chelators in your own lab, use the following protocols. These are designed with internal validation steps to ensure data integrity.[1]

Protocol A: Potentiometric Titration (Determination of Stability Constants)

Objective: Determine the precise equilibrium constants (log K) and pKa values.

Reagents:

-

Ligand solutions (1 mM) in 0.1 M KCl (ionic strength adjustor).

-

FeCl3 standard solution (standardized via EDTA titration).[1]

-

Carbonate-free KOH (0.1 M).[1]

Workflow:

-

Calibration (Validation Step): Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and verify Nernstian slope (>98%). Run a "blank" titration of HCl vs. KOH to determine exact carbonate content and electrode zero point (

). -

Ligand Titration: Titrate 50 mL of acidified ligand solution (pH ~2.0) with KOH to pH 11.0. Output: Ligand pKa.

-

Complex Titration: Repeat with Ligand:Iron ratios of 3:1.

-

Data Analysis: Use Hyperquad or similar non-linear least squares software to refine stability constants.

Protocol B: Competition Batch Assay (UV-Vis)

Objective: Assess relative binding efficiency in a simulated biological environment.

Workflow Visualization:

Figure 2: Competition assay workflow. The critical step is the "Acidification" phase, which validates the lysosomal stability hypothesis.

Step-by-Step:

-

Baseline: Prepare a 100 µM solution of Iron-Nitrilotriacetic acid (Fe-NTA) as a labile iron source.[1]

-

Challenge: Add 5 equivalents (500 µM) of DFP to Tube A and 3,5-dibromo-HOPO to Tube B.

-

Equilibration: Incubate for 4 hours at 37°C.

-

Measurement 1 (Cytosolic sim): Record UV-Vis spectra. DFP complex (FeL3) typically absorbs ~460 nm; HOPO complexes often shift to ~500 nm.[1]

-

Acidification (Lysosomal sim): Lower pH to 4.5 using 0.1 M HCl.

-

Measurement 2: Record spectra immediately and after 1 hour.

Part 4: Biological Implications & Safety

Compartmental Efficacy

-

Deferiprone: Highly effective at scavenging cytosolic iron (LIP - Labile Iron Pool).[1] Its small size allows it to penetrate cells rapidly.[1] However, once inside the lysosome (where ferritin degradation occurs), its efficacy drops due to protonation.

-

3,5-dibromo-HOPO: Acts as a "Lysosomal Trap."[1] It can enter the cell (due to increased lipophilicity from bromine) and retains iron binding capacity within the acidic lysosome. This prevents the "re-release" of iron that can occur with DFP during lysosomal cycling.

Toxicity Profile (Caveats)

-

DFP: Well-documented risk of agranulocytosis (requires weekly blood monitoring) and arthropathy.[1] Metabolized rapidly via glucuronidation (half-life ~2-3 hours).[1]

-

3,5-dibromo-HOPO: Experimental. Halogenated pyridinones often exhibit higher lipophilicity-driven toxicity compared to their non-halogenated counterparts.[1] The bromine bond stability must be verified to ensure no release of bromide ions.

References

-

Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine.

-

Santos, M. A., et al. (2012). Hydroxypyridinone chelators: From synthesis to biological evaluation. Future Medicinal Chemistry.

- Raymond, K. N., & Durbin, P. W. (2002). Sequestering agents for actinides and lanthanides: 1,2-HOPO derivatives. Journal of Alloys and Compounds. (Focus on 1,2-HOPO stability constants).

-

FDA Label. (2011).[1] Ferriprox (Deferiprone) Prescribing Information. U.S. Food and Drug Administration.[1]

-

Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews.

-

Dobbin, P. S., et al. (1993). Synthesis, physicochemical properties, and biological activity of 3-hydroxypyridin-2-one chelators. Journal of Medicinal Chemistry. (Source for pKa/LogBeta comparisons of 1,2-HOPO analogs).

Sources

- 1. 3,5-Dibromo-2-hydroxypyridine | C5H3Br2NO | CID 642826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00346A [pubs.rsc.org]

- 3. Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 3,5-Dibromo-1-hydroxypyridin-4-one: A Methodological and Comparative Analysis

Introduction: 3,5-Dibromo-1-hydroxypyridin-4-one is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural features, including the potential for hydrogen bonding and halogen interactions, make it a compelling target for drug design and the development of novel functional materials. X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of such molecules, providing invaluable insights into their structure-property relationships.

This guide provides a comprehensive overview of the crystallographic analysis of 3,5-Dibromo-1-hydroxypyridin-4-one. While a publicly deposited crystal structure for this specific compound is not available in prominent databases such as the Cambridge Structural Database (CSD)[1][2][3][4] or the Crystallography Open Database (COD)[5][6][7][8], this guide will serve as a detailed roadmap for its structural determination. We will outline the complete experimental workflow, from crystal growth to data analysis, and provide a comparative analysis with a structurally related compound to infer potential structural characteristics.

Part 1: The Experimental Workflow for Crystal Structure Determination

The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we delineate a standard, self-validating protocol for the crystallographic analysis of 3,5-Dibromo-1-hydroxypyridin-4-one, explaining the rationale behind each critical step.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

-

Objective: To obtain a highly pure sample of 3,5-Dibromo-1-hydroxypyridin-4-one.

-

Protocol: The synthesis of 3,5-Dibromo-1-hydroxypyridin-4-one can be achieved through established synthetic routes, often involving the bromination of a suitable pyridinone precursor. Following synthesis, the crude product must be purified to >99% purity, typically by recrystallization or column chromatography. The purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

2. Crystal Growth:

-

Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

-

Protocol:

-

Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to determine the solubility of the compound.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized coverslip (hanging drop) or a pedestal (sitting drop) within a sealed chamber containing a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

-

Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature to induce crystallization.

-

-

-

Rationale: The goal is to achieve a state of supersaturation slowly, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation.

3. Crystal Mounting and Cryo-protection:

-

Objective: To mount a suitable crystal and protect it from radiation damage during data collection.

-

Protocol:

-

Identify a well-formed, single crystal with sharp edges and no visible defects under a microscope.

-

Using a cryoloop, carefully pick up the crystal.

-

Briefly dip the crystal in a cryoprotectant solution (e.g., Paratone-N oil or a solution containing glycerol or ethylene glycol mixed with the mother liquor) to prevent ice formation during flash-cooling.

-

Immediately plunge the crystal into a stream of liquid nitrogen (at ~100 K) on the diffractometer.

-

-

Rationale: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam, allowing for the collection of a complete and high-quality dataset.

4. X-ray Diffraction Data Collection:

-

Objective: To collect a complete set of diffraction data from the crystal.

-

Protocol:

-

Mount the cryo-cooled crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector)[9].

-

Perform an initial series of short-exposure frames to determine the unit cell parameters and crystal system.

-

Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

-

Rationale: A complete dataset with high redundancy is crucial for accurate structure solution and refinement.

5. Data Reduction and Structure Solution:

-

Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.

-

Protocol:

-

Data Integration and Scaling: Use software such as SHELX or XDS to integrate the intensities of the diffraction spots from the raw images, apply corrections for Lorentz and polarization effects, and scale the data.

-

Space Group Determination: The software will analyze the systematic absences in the diffraction data to determine the most likely space group(s).

-

Structure Solution: The phase problem is solved using either direct methods or Patterson methods to obtain an initial electron density map. For a compound containing heavy atoms like bromine, the Patterson method is particularly effective.

-

-

Rationale: This step translates the diffraction pattern into a three-dimensional map of electron density, which reveals the positions of the atoms in the crystal.

6. Structure Refinement and Validation:

-

Objective: To optimize the atomic positions and other parameters to best fit the experimental data and to validate the final structure.

-

Protocol:

-

Refinement: Using software like SHELXL, the initial atomic model is refined against the experimental data using a least-squares minimization process. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.

-

Validation: The final refined structure is validated using tools like checkCIF to ensure that the geometric parameters (bond lengths, angles), atomic displacement parameters, and overall structure are chemically reasonable and free of errors.

-

-

Rationale: Refinement improves the accuracy of the atomic positions and provides a measure of the quality of the final structure (e.g., the R-factor). Validation ensures the reliability and correctness of the determined structure.

Visualization of the Crystallographic Workflow